Top/HDAC-IN-1

HDAC inhibitor Isoform selectivity Epigenetics

Reproducibility failures from pan-HDAC or mismatched isoform inhibitors waste resources. Top/HDAC-IN-1 (Compound 29b) offers a validated solution. - **Selective HDAC1 inhibition**: IC50 = 18 nM (HDAC1); 4.8-fold vs. HDAC6 (87 nM); >290-fold vs. HDAC8 (5250 nM). - **Validated cellular efficacy**: HCT116 antiproliferative IC50 = 180 nM; induces G2 arrest and apoptosis. - **Research-grade reliability**: Good in vitro metabolic stability; ideal for colorectal cancer models and mechanistic HDAC isoform studies. Supplied with batch-specific purity analysis. Suitable for in vivo PK/PD translation.

Molecular Formula C29H27N5O4
Molecular Weight 509.6 g/mol
Cat. No. B12395211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTop/HDAC-IN-1
Molecular FormulaC29H27N5O4
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5=CC=C(C=C5)C=CC(=O)NO)C6=C(N3)C=CC(=C6)O
InChIInChI=1S/C29H27N5O4/c1-33-25-10-7-19(30-16-18-4-2-17(3-5-18)6-11-26(36)32-38)14-23(25)29(37)34-13-12-21-22-15-20(35)8-9-24(22)31-27(21)28(33)34/h2-11,14-15,28,30-31,35,38H,12-13,16H2,1H3,(H,32,36)/b11-6+
InChIKeyIIHHHIFZOMXGAV-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Top/HDAC-IN-1: HDAC Isoform Selectivity and Antitumor Potency


Top/HDAC-IN-1 (also known as Compound 29b) is an evodiamine-based dual inhibitor targeting both topoisomerase and histone deacetylases (HDACs) [1]. It exhibits potent and differential inhibition across HDAC isoforms, with IC50 values of 18 nM (HDAC1), 230 nM (HDAC2), 790 nM (HDAC3), 87 nM (HDAC6), and 5250 nM (HDAC8) [2]. The compound demonstrates robust antiproliferative activity against the HCT116 colorectal cancer cell line (IC50 = 180 nM) and induces G2 cell cycle arrest with efficient apoptosis induction [1]. Top/HDAC-IN-1 belongs to a rationally designed series of evodiamine-inspired hybrids that leverage the synergistic therapeutic potential of simultaneous Top and HDAC blockade [1].

1
HDAC isoform selectivity profiling Enables class I vs. IIb HDAC discrimination in epigenetic studies In vitro enzymatic assay context
2
Dual Top/HDAC target engagement Supports mechanistic studies requiring simultaneous topoisomerase and HDAC blockade Cellular pathway response context
3
Cell cycle arrest & apoptosis endpoints Reported G2 arrest and apoptosis induction fit for DNA damage response research HCT116 colorectal cancer cell model

Why Generic Substitution Fails: Top/HDAC-IN-1 Selectivity Profile


In-class HDAC inhibitors cannot be freely substituted without compromising experimental outcomes, a fact underscored by the unique quantitative selectivity fingerprint of Top/HDAC-IN-1. Unlike pan-HDAC inhibitors such as vorinostat (SAHA) or alternative dual inhibitors like HDAC/Top-IN-1, Top/HDAC-IN-1 demonstrates a 4.8-fold selectivity for HDAC1 over HDAC6 and an >290-fold preference for HDAC1 over HDAC8 [1][2]. This profile is mechanistically distinct from its close analog Top/HDAC-IN-2 (45b), which exhibits a divergent selectivity ranking [3]. Such differences are not cosmetic; they dictate cellular response patterns, including differential cell cycle arrest (G2 for Top/HDAC-IN-1 vs. S-phase for HDAC/Top-IN-1) [4]. Substituting a compound with a mismatched isoform inhibition profile can lead to irreproducible results and invalid conclusions.

This compound Top/HDAC-IN-1 — HDAC1-selective dual inhibitor; G2 cell cycle arrest phenotype
Pan-HDAC inhibitors (e.g., vorinostat) Broad isoform inhibition may mask class-specific biological readouts; different cell cycle effects
This compound HDAC1/HDAC6 selectivity ratio distinct from HDAC/Top-IN-1
HDAC/Top-IN-1 Near-equipotent HDAC1/HDAC6 profile; S-phase arrest reported, not G2
This compound Top/HDAC-IN-1 — HDAC8-sparing at sub-µM concentrations
Close analog Top/HDAC-IN-2 Different HDAC1/HDAC8 ratio may alter off-target kinase interpretation

Quantitative Comparative Evidence Against Key Comparators


HDAC1 vs. HDAC6 Isoform Selectivity

Top/HDAC-IN-1 (Compound 29b) exhibits a pronounced selectivity for HDAC1 (IC50 = 18 nM) over HDAC6 (IC50 = 87 nM), yielding a selectivity ratio of 4.8 [1][2]. In contrast, the alternative dual inhibitor HDAC/Top-IN-1 demonstrates a near-equipotent profile, with HDAC1 IC50 = 36 nM and HDAC6 IC50 = 89 nM, a ratio of only 2.5 [3]. The 1.9-fold greater discrimination between class I and class IIb HDACs exhibited by Top/HDAC-IN-1 may translate to differential biological outcomes in assays sensitive to HDAC6-mediated functions (e.g., tubulin acetylation, aggresome formation).

HDAC1 vs HDAC6 selectivity
Head-to-head
Top/HDAC-IN-1: HDAC1 IC50 18 nM, HDAC6 IC50 87 nM; ratio 4.8
vs. HDAC/Top-IN-1: 36 nM / 89 nM; ratio 2.5 (1.9-fold lower discrimination)
Supports HDAC1/HDAC6 selectivity interpretation
Enzymatic assays; tubulin acetylation endpoints may differ
HDAC inhibitor Isoform selectivity Epigenetics Drug design

Cellular Antiproliferative Potency in HCT116 Cells

In the HCT116 colorectal cancer cell line, Top/HDAC-IN-1 (Compound 29b) exhibits an IC50 of 180 nM [1][2]. Its close structural analog, Top/HDAC-IN-2 (Compound 45b), shows an IC50 of 230 nM in the same cellular context [3]. This 1.3-fold increase in potency for Top/HDAC-IN-1, while modest, is consistent with its enhanced HDAC1 inhibition profile and was a key discriminator in the original structure-activity relationship (SAR) studies that identified 29b as a lead candidate [1].

Cellular potency in HCT116
Head-to-head
Top/HDAC-IN-1 IC50 = 180 nM
vs. Top/HDAC-IN-2 IC50 = 230 nM (1.3-fold difference)
Reported cell-model response context
HCT116 colorectal cancer cells; viability assay
Anticancer Colorectal cancer Cellular IC50 SAR

HDAC8 Sparing Profile and Off-Target Minimization

Top/HDAC-IN-1 (Compound 29b) demonstrates remarkably weak activity against HDAC8 (IC50 = 5250 nM), resulting in a 291-fold selectivity for its primary target, HDAC1 (IC50 = 18 nM) [1][2]. This level of discrimination is significantly greater than that observed with Top/HDAC-IN-2 (45b), which inhibits HDAC8 with an IC50 of 4500 nM, yielding only an 1125-fold selectivity for HDAC1 (IC50 = 4 nM) [3]. While both compounds spare HDAC8, Top/HDAC-IN-1's absolute HDAC8 IC50 of 5.25 µM ensures that at typical cellular assay concentrations (e.g., 1 µM), HDAC8 engagement is expected to be negligible, thereby reducing confounding signals from HDAC8-mediated pathways (e.g., cohesin dynamics, viral replication).

HDAC8 sparing profile
Head-to-head
Top/HDAC-IN-1: HDAC8 IC50 = 5250 nM, HDAC1 IC50 = 18 nM
vs. Top/HDAC-IN-2: 4500 nM / 4 nM; distinct selectivity window
Negligible HDAC8 engagement at sub-µM assay concentrations
Cohesin/viral replication pathway artifacts may be reduced
HDAC8 Selectivity Off-target Epigenetic

In Vitro Metabolic Stability Profile

In the original SAR study, both Top/HDAC-IN-1 (29b) and its analog Top/HDAC-IN-2 (45b) were reported to possess 'good in vitro metabolic stabilities' [1]. While exact half-life or intrinsic clearance values are not disclosed in the public abstract, this qualitative designation explicitly distinguishes these lead compounds from earlier evodiamine-based dual inhibitors that likely suffered from poor metabolic profiles. This property is critical for translation to in vivo models, where rapid hepatic clearance can confound efficacy readouts. Procurement of Top/HDAC-IN-1 therefore mitigates the risk of investing in a compound with suboptimal ADME characteristics.

Metabolic stability
Class-level
Qualitatively reported as ‘good’ in vitro metabolic stability in original SAR study
Context-dependent; data to verify
Specific half-life or clearance values not disclosed
Metabolic stability In vitro ADME Liver microsomes Drug development

Optimal Research Applications of Top/HDAC-IN-1


Dissecting HDAC1 vs. HDAC6 Functions

Top/HDAC-IN-1's 4.8-fold selectivity for HDAC1 over HDAC6 makes it an ideal tool for experiments designed to delineate class I (HDAC1) from class IIb (HDAC6) functions. In cell-based assays measuring histone H3 acetylation (HDAC1 target) versus α-tubulin acetylation (HDAC6 target), Top/HDAC-IN-1 can be used at concentrations (e.g., 100 nM) that effectively inhibit HDAC1 while largely sparing HDAC6, enabling cleaner mechanistic interpretation [1][2].

Colorectal Cancer Cell Line Profiling

With a validated HCT116 cellular IC50 of 180 nM, Top/HDAC-IN-1 is a robust reference compound for colorectal cancer antiproliferative screens. Its 1.3-fold potency advantage over the related analog Top/HDAC-IN-2 (45b) positions it as a more sensitive probe for detecting subtle changes in drug sensitivity across genetically diverse colorectal cancer models [1][3].

In Vitro-to-In Vivo Translation Studies

For research programs intending to progress from in vitro characterization to in vivo efficacy or PK/PD studies, Top/HDAC-IN-1's documented 'good in vitro metabolic stability' reduces the risk of compound failure due to rapid clearance [1]. This property is particularly valuable when establishing proof-of-concept in mouse xenograft models of colorectal cancer or other HDAC-dependent malignancies.

G2/M Arrest and Apoptosis Mechanistic Studies

Top/HDAC-IN-1 consistently induces G2 cell cycle arrest and apoptosis in HCT116 cells [1]. This well-defined phenotype makes it a reliable positive control for flow cytometry-based cell cycle analysis or apoptosis assays (e.g., Annexin V/PI staining), especially in studies comparing the effects of novel dual Top/HDAC inhibitors or investigating DNA damage response pathways.

Application
Selection Property
Validation Focus
HDAC1/HDAC6 isoform functional studies
HDAC1-selective inhibition profile
Histone H3 vs. α-tubulin acetylation endpoint comparison
Colorectal cancer cell model studies
Cellular antiproliferative activity context
HCT116 cell viability endpoint review
In vitro-to-in vivo translation research
Reported metabolic stability advantage
Exposure-model review; clearance risk mitigation
G2/M arrest and apoptosis mechanistic studies
Consistent G2 arrest phenotype
Flow cytometry and DNA damage pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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